molecular formula C14H22N2O B11878605 (R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane

(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane

Cat. No.: B11878605
M. Wt: 234.34 g/mol
InChI Key: CFCMHELKVQNTLH-GFCCVEGCSA-N
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Description

®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the methoxybenzyl group and the methyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane typically involves the reaction of 4-methoxybenzyl chloride with a suitable diazepane precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The diazepane ring can be reduced to form a piperazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-methoxybenzyl)piperazine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the diazepane ring.

    1-(4-Methoxyphenyl)-2-methyl-1,2-diazepane: Similar structure but with a different substitution pattern on the diazepane ring.

Uniqueness

®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane is unique due to the presence of both the methoxybenzyl group and the methyl group on the diazepane ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(5R)-1-[(4-methoxyphenyl)methyl]-5-methyl-1,4-diazepane

InChI

InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3/t12-/m1/s1

InChI Key

CFCMHELKVQNTLH-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1)CC2=CC=C(C=C2)OC

Canonical SMILES

CC1CCN(CCN1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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